KPT-185

Übersicht

Beschreibung

Diese Verbindung hat in präklinischen Studien ein erhebliches Potenzial für ihre Antikrebswirkungen gezeigt, insbesondere bei der Behandlung von akuter myeloischer Leukämie und anderen malignen Erkrankungen . KPT-185 wirkt durch Blockieren des nukleären Exports von Tumorsuppressorproteinen, wodurch deren Funktion wiederhergestellt und die Apoptose in Krebszellen induziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Triazolrings und die Einführung einer Trifluormethylgruppe beinhalten. Die wichtigsten Schritte der Synthese umfassen:

Bildung des Triazolrings: Dies beinhaltet die Reaktion eines geeigneten Hydrazinderivats mit einer geeigneten Nitrilverbindung unter sauren Bedingungen.

Einführung der Trifluormethylgruppe: Dieser Schritt beinhaltet die Reaktion des Triazolzwischenprodukts mit einem Trifluormethylierungsmittel, wie z. B. Trifluormethyliodid, in Gegenwart einer Base.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dazu gehört der Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise mit chromatographischen Techniken und Kristallisation gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Bedingungen.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Reduktionsprodukte zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion verschiedene reduzierte Formen der Verbindung liefern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle des nukleären Exports in verschiedenen zellulären Prozessen zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Hemmung des nukleären Exports auf die Zellzyklusregulation, Apoptose und Differenzierung zu untersuchen.

Medizin: this compound hat in präklinischen Studien vielversprechende Ergebnisse bei der Behandlung verschiedener Krebsarten gezeigt, darunter akute myeloische Leukämie, nicht-kleinzelliger Lungenkrebs und Bauchspeicheldrüsenkrebs.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Antikrebsmedikamente eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den nukleären Exportrezeptor CRM1 hemmt, der für den Transport von Tumorsuppressorproteinen aus dem Zellkern verantwortlich ist. Durch die Blockierung von CRM1 verhindert this compound den Export dieser Proteine, was zu ihrer Anhäufung im Zellkern führt. Dies führt zur Aktivierung von Tumorsuppressorwegen, Induktion der Zellzyklusarretierung und Apoptose in Krebszellen . Die molekularen Zielstrukturen von this compound sind p53, p21 und andere Tumorsuppressorproteine, die eine entscheidende Rolle bei der Regulierung des Zellwachstums und des Zellüberlebens spielen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KPT-185 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of a trifluoromethyl group. The key steps in the synthesis include:

Formation of the triazole ring: This involves the reaction of an appropriate hydrazine derivative with a suitable nitrile compound under acidic conditions.

Introduction of the trifluoromethyl group: This step involves the reaction of the triazole intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The compound is typically purified using chromatographic techniques and crystallization .

Analyse Chemischer Reaktionen

Covalent Conjugation with XPO1

KPT-185 contains a reactive enone group (α,β-unsaturated carbonyl) that undergoes Michael addition with the thiol group of Cys528 in XPO1’s NES-binding groove . This reaction forms a stable covalent bond, irreversibly inhibiting XPO1’s nuclear export function.

Key structural insights :

-

The trifluoromethyl phenyl triazole scaffold anchors this compound in the hydrophobic P2-P4 pockets of XPO1 .

-

The isopropyl acrylate moiety extends into a narrow channel near Cys528, facilitating covalent conjugation .

-

Mutation of Cys528 to alanine abolishes binding, confirming the necessity of this residue .

Comparison with Leptomycin B (LMB) :

| Feature | This compound | LMB |

|---|---|---|

| Binding Site | NES groove (40% occupancy) | Full NES groove occupancy |

| Covalent Mechanism | Michael addition to Cys528 | Lactone hydrolysis |

| Hydrolysis | Not hydrolyzed (hydrophobic environment) | Hydrolyzed to open-ring form |

| Interactions | Primarily hydrophobic | Electrostatic + hydrophobic |

Allosteric Effects on XPO1 Degradation

This compound binding induces conformational changes in XPO1, exposing a hydrophobic neo-degron recognized by the E3 ubiquitin ligase CRL5<sup>ASB8</sup>. This triggers ubiquitination and proteasomal degradation of XPO1 .

Critical observations :

-

ASB8 Interaction : The methoxy group of this compound makes a single van der Waals contact with ASB8 R197, but this interaction is not essential for degradation .

-

Degron Exposure : Stabilization of XPO1’s open-groove conformation by this compound allows ASB8 to bind via allostery .

-

Proteasome Dependency : Degradation is blocked by proteasome inhibitors like bortezomib .

Structural Stability and Hydrolysis Resistance

Unlike LMB, this compound’s enone group resists hydrolysis due to its hydrophobic microenvironment :

-

The carbonyl carbon of this compound’s enone is surrounded by hydrophobic residues (Val540, Phe583), preventing nucleophilic attack .

-

Substrate stabilization by XPO1 further reduces hydrolysis likelihood .

Kinetic reversibility :

Comparative Analysis with Next-Gen SINE Inhibitors

KPT-8602, a second-generation SINE, shares this compound’s scaffold but modifies the Michael acceptor arm:

| Parameter | This compound | KPT-8602 |

|---|---|---|

| Michael Acceptor | Isopropyl acrylate | Pyrimidine-activated acrylate |

| Binding Kinetics | Faster XPO1 inhibition (5 min) | Slower inhibition (60 min) |

| Cβ Position | Deep in XPO1 groove | Shifted 2.4 Å toward solvent |

| Hydrogen Bonds | Minimal | With Lys548 and Lys579 |

KPT-8602’s structural adjustments reduce off-target effects while maintaining covalent conjugation .

Biochemical and Cellular Effects

-

Apoptosis Induction : this compound activates caspases-3, -8, and -9, cleaves PARP, and downregulates survivin in NSCLC cells .

-

Cell Cycle Arrest : G1-phase arrest observed in this compound-sensitive NSCLC lines .

-

p53 Modulation : Nuclear accumulation of wild-type p53 and mutant p53 downregulation .

Mutational Studies Validating Binding

Wissenschaftliche Forschungsanwendungen

Hematological Malignancies

KPT-185 has been extensively studied in the context of various blood cancers:

- Acute Myeloid Leukemia (AML) : The compound exhibits potent anti-proliferative effects on AML cell lines with IC50 values ranging from 100 nM to 500 nM. Studies have shown that this compound induces G1 phase cell-cycle arrest and promotes apoptosis in primary AML blasts .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| MV4-11 | 100 | Proliferation inhibition |

| MOLM-13 | 200 | Apoptosis induction |

| OCI/AML3 | 150 | Cell-cycle arrest |

- Mantle Cell Lymphoma (MCL) : this compound has shown a p53-independent anti-tumor effect by blocking XPO1 function. This results in decreased levels of oncogenic factors and enhanced apoptosis in MCL cells .

Solid Tumors

This compound's effects extend beyond hematological cancers:

- Pancreatic Cancer : The compound inhibits the proliferation of pancreatic cancer cell lines such as Colo-357 and BxPC-3. It induces apoptosis through mechanisms similar to those observed in leukemia cells .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| Colo-357 | 250 | Proliferation inhibition |

| BxPC-3 | 300 | Apoptosis induction |

Case Study 1: Acute Myeloid Leukemia

In a preclinical study involving AML cell lines, treatment with this compound led to significant reductions in cell viability and increased apoptotic markers. The study highlighted the compound's ability to inhibit key survival pathways in AML cells, suggesting its potential as a therapeutic agent for patients with this malignancy .

Case Study 2: Mantle Cell Lymphoma

Research demonstrated that this compound effectively reduced tumor growth in MCL models by targeting XPO1. The findings indicated that treatment with this compound not only inhibited cell proliferation but also led to enhanced nuclear localization of tumor suppressor proteins like p53, further validating its therapeutic potential .

Wirkmechanismus

KPT-185 exerts its effects by inhibiting the nuclear export receptor CRM1, which is responsible for transporting tumor suppressor proteins out of the nucleus. By blocking CRM1, this compound prevents the export of these proteins, leading to their accumulation in the nucleus. This results in the activation of tumor suppressor pathways, induction of cell cycle arrest, and apoptosis in cancer cells . The molecular targets of this compound include p53, p21, and other tumor suppressor proteins that play critical roles in regulating cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

KPT-185 gehört zu einer Klasse von Verbindungen, die als selektive Inhibitoren des nukleären Exports (SINE) bekannt sind. Weitere ähnliche Verbindungen sind:

KPT-330 (Selinexor): Ein orales SINE-Medikament, das für die Behandlung von multiplem Myelom und diffusem großzelligem B-Zell-Lymphom zugelassen ist.

KPT-335 (Verdinexor): Ein weiteres SINE-Medikament, das in präklinischen Modellen von Neuroblastom und anderen Krebsarten wirksam gezeigt wurde.

KPT-350:

Einzigartigkeit von this compound

This compound ist einzigartig in seiner hohen Potenz und Selektivität für die CRM1-Hemmung. Es hat in verschiedenen präklinischen Modellen eine signifikante Antikrebsaktivität gezeigt, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des nukleären Exports bei Krebs und anderen Krankheiten macht . Darüber hinaus unterscheidet sich this compound durch seine irreversible Bindung an CRM1 von anderen SINE-Verbindungen, die möglicherweise reversible Bindungseigenschaften haben .

Biologische Aktivität

KPT-185 is a selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1), a protein involved in the nuclear transport of various oncogenic factors. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to conventional treatments. The biological activity of this compound has been investigated through multiple studies, revealing its mechanisms of action, efficacy, and potential clinical applications.

This compound functions primarily by inhibiting XPO1, which is crucial for the nucleocytoplasmic transport of proteins and RNA. By blocking this pathway, this compound disrupts the export of several key regulatory proteins involved in cell proliferation and survival, leading to anti-proliferative effects in cancer cells.

Key Findings on Mechanism:

- Inhibition of Ribosomal Biogenesis : this compound has been shown to suppress ribosomal biogenesis in mantle cell lymphoma (MCL) cells, contributing to its anti-tumor effects. This inhibition is associated with decreased expression of oncogenic mediators such as cyclin D1 and c-Myc, and downregulation of chaperone proteins like HSP70 .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through p53-independent pathways, making it relevant for tumors with dysfunctional p53 signaling .

In Vitro Studies

This compound has demonstrated significant cytotoxicity across various cancer cell lines. The compound's effectiveness is often assessed using cell viability assays and apoptosis detection methods.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCL Cells | 86.03 | Inhibition of XPO1, apoptosis induction |

| A549 (RSV-infected) | 1.3 | Disruption of viral replication |

| Ovarian Cancer Cells | Varies | Synergistic effect with cisplatin |

In Vivo Studies

Preclinical models have shown that this compound can significantly inhibit tumor growth when administered in vivo. For instance, studies involving patient-derived xenograft (PDX) models have indicated that this compound enhances the efficacy of standard chemotherapy agents like cisplatin .

Case Study 1: Mantle Cell Lymphoma

In a study focusing on MCL, this compound was administered to evaluate its impact on tumor growth and survival rates. Results indicated a marked reduction in tumor size and increased apoptosis in treated groups compared to controls. The study highlighted the compound's ability to target multiple oncogenic pathways simultaneously .

Case Study 2: Ovarian Cancer

A clinical trial involving patients with late-stage ovarian cancer treated with this compound showed promising results. Patients exhibited improved outcomes when this compound was combined with traditional chemotherapy, suggesting a synergistic effect that warrants further investigation .

Eigenschaften

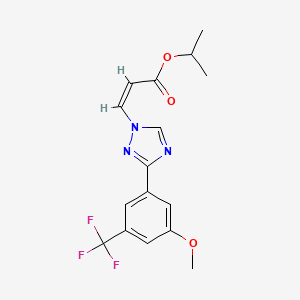

IUPAC Name |

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWFLRRRYNIL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of KPT-185?

A1: this compound specifically targets Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [, , , , , , , , , ]

Q2: How does this compound interact with CRM1?

A2: this compound irreversibly binds to CRM1, blocking its ability to recognize and bind to cargo proteins carrying a specific nuclear export signal (NES). This effectively traps these cargo proteins, many of which are TSPs, within the nucleus. [, , , , , , , , , ]

Q3: What are the downstream effects of this compound-mediated CRM1 inhibition?

A3: By blocking CRM1, this compound leads to the nuclear accumulation of various TSPs, including p53, FOXO3A, p21, IκB, and others. This accumulation allows these TSPs to exert their regulatory effects within the nucleus, ultimately leading to:

- Inhibition of cell proliferation: this compound disrupts cell cycle progression, primarily by inducing cell cycle arrest at the G1/S checkpoint. [, , , ]

- Induction of apoptosis: The nuclear accumulation of TSPs like p53 activates downstream apoptotic pathways, leading to programmed cell death. [, , , , , , , , ]

- Inhibition of oncogenic signaling pathways: this compound downregulates various oncogenic pathways, including NFκB, PI3K/Akt, and mTOR signaling. [, , , , ]

- Modulation of cellular metabolism: Research suggests that this compound, particularly in combination with mTOR inhibitors, can influence cellular metabolism by impacting pathways like ribosomal biogenesis, glycolysis, and the TCA cycle. [, ]

Q4: Does this compound affect normal cells?

A4: While this compound predominantly targets cancer cells, some studies show that it can also affect normal cells, albeit at much higher concentrations. The differential sensitivity is attributed to the higher dependence of cancer cells on CRM1-mediated nuclear export for survival and proliferation. [, , , ]

Q5: Does this compound influence Epithelial-to-Mesenchymal Transition (EMT)?

A5: Research suggests that this compound can reverse EMT in certain models. It accomplishes this by inducing nuclear retention of F-box protein FBXL5, which promotes the degradation of Snail, a key transcription factor involved in EMT. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H15F3N3O3, and its molecular weight is 343.3 g/mol.

Q7: How do structural modifications affect the activity of this compound analogs?

A7: While specific structure-activity relationships for this compound analogs were not extensively discussed in the analyzed papers, research mentions that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can significantly impact their efficacy. This highlights the importance of this specific interaction for this compound's activity. [, ]

Q8: What types of cancer cell lines have shown sensitivity to this compound in vitro?

A8: In vitro studies demonstrate the efficacy of this compound against a wide range of cancer cell lines, including:

- Hematological malignancies: Mantle Cell Lymphoma (MCL), Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Chronic Lymphocytic Leukemia (CLL) [, , , , , , , , , ]

- Solid tumors: Non-Small Cell Lung Cancer (NSCLC), Colon Cancer, Pancreatic Cancer, Ovarian Cancer, Melanoma, Breast Cancer, Kidney Cancer [, , , , , , , , , , ]

Q9: Has this compound shown efficacy in in vivo models?

A9: Yes, this compound and its analogs (KPT-251, KPT-276, KPT-330) have demonstrated significant antitumor activity in various in vivo models, including xenograft models of MCL, AML, MM, NSCLC, pancreatic cancer, ovarian cancer, and melanoma. These studies highlight the potential of this compound as a therapeutic agent. [, , , , , , , , , , , ]

Q10: Are there any clinical trials investigating this compound?

A10: The research mentions that KPT-330 (selinexor), a clinically relevant analog of this compound, has entered Phase I clinical trials for hematological malignancies and solid tumors. [, , , ]

Q11: What are the potential mechanisms of resistance to this compound?

A11: Although not extensively discussed, research suggests that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can confer resistance. Additionally, alterations in downstream pathways or compensatory mechanisms that bypass CRM1 function could also contribute to resistance. [, ]

Q12: Are there any known biomarkers to predict the efficacy of this compound?

A12: While specific biomarkers for this compound are not extensively discussed, the research suggests that CRM1 expression levels could be a potential predictive biomarker. Tumors with higher CRM1 expression might exhibit increased sensitivity to this compound treatment. [, ] Further research is needed to validate this hypothesis and identify additional biomarkers.

Q13: What analytical techniques are used to characterize and quantify this compound?

A13: The provided research papers employ various standard analytical techniques to investigate this compound and its effects, including:

- Cell viability assays: MTT assay, trypan blue exclusion assay [, , , , , , , , , , , , , , , , ]

- Apoptosis assays: Annexin V/PI staining, Cell Death Detection ELISA [, , , , , , , , , , , , , , ]

- Cell cycle analysis: Flow cytometry with propidium iodide staining []

- Protein analysis: Western blotting, immunofluorescence microscopy, co-immunoprecipitation [, , , , , , , , , , , , , , , , , , , , , ]

- Gene expression analysis: TaqMan Low Density Arrays, microarray analysis [, , , , ]

- Proteomics: Isobaric Tags for Relative and Absolute Quantification (iTRAQ) [, , ]

- Metabolite analysis: Capillary Electrophoresis Mass Spectrometry (CETOF-MS) []

- In vivo imaging: Whole Body Luminescence Imaging (WBLI) []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.